5-(5-bromothiophen-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromothiophene moiety, a sulfamoylphenyl group, and a pyrazole carboxamide structure, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the bromination of thiophene, sulfonation of phenyl groups, and formation of the pyrazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.
Reduction: Reduction reactions can target the bromine atom or the sulfonamide group.
Substitution: The bromine atom in the thiophene ring is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can result in various substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, the compound has potential applications in studying enzyme inhibition and protein interactions. Its sulfamoyl group is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, while the bromothiophene and pyrazole moieties contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromothiophene-2-carboxamide
- N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide
- 5-(2-thienyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups. The presence of both bromothiophene and sulfamoylphenyl groups enhances its versatility and potential for diverse applications in various fields.
Properties
Molecular Formula |
C15H13BrN4O3S2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13BrN4O3S2/c16-14-6-5-13(24-14)11-7-12(20-19-11)15(21)18-8-9-1-3-10(4-2-9)25(17,22)23/h1-7H,8H2,(H,18,21)(H,19,20)(H2,17,22,23) |
InChI Key |
YXRRPBLGBCQUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)S(=O)(=O)N |
Origin of Product |
United States |
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